molecular formula C11H4F4N4O3 B14273175 1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione CAS No. 151921-83-4

1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione

Cat. No.: B14273175
CAS No.: 151921-83-4
M. Wt: 316.17 g/mol
InChI Key: OKVZGBBPDDBVAJ-UHFFFAOYSA-N
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Description

1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of azido and tetrafluorobenzoyl groups attached to a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione undergoes several types of chemical reactions:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.

    UV Light: Used to activate the azido group for photoaffinity labeling.

Major Products

    Triazoles: Formed from CuAAC reactions.

    Covalently Bound Complexes: Formed from photoaffinity labeling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione involves the activation of the azido group. Upon exposure to UV light, the azido group forms a highly reactive nitrene intermediate. This nitrene can insert into C-H bonds or form covalent bonds with nearby molecules, making it useful for photoaffinity labeling . In click chemistry, the azido group reacts with alkynes in the presence of copper catalysts to form stable triazole rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione is unique due to the combination of its azido and tetrafluorobenzoyl groups with a pyrrolidine-2,5-dione core. This structure provides it with distinct reactivity and applications in both click chemistry and photoaffinity labeling, making it a versatile tool in scientific research .

Properties

CAS No.

151921-83-4

Molecular Formula

C11H4F4N4O3

Molecular Weight

316.17 g/mol

IUPAC Name

1-(4-azido-2,3,5,6-tetrafluorobenzoyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C11H4F4N4O3/c12-6-5(11(22)19-3(20)1-2-4(19)21)7(13)9(15)10(8(6)14)17-18-16/h1-2H2

InChI Key

OKVZGBBPDDBVAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F

Origin of Product

United States

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